molecular formula C12H11FN2O B13926551 3-Fluoro-4-(3-methoxypyridin-2-yl)aniline

3-Fluoro-4-(3-methoxypyridin-2-yl)aniline

Cat. No.: B13926551
M. Wt: 218.23 g/mol
InChI Key: PVFTUOQQCAUKMZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methoxypyridin-2-yl)aniline is an organic compound that belongs to the class of fluorinated anilines. This compound is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the pyridine ring, which is attached to an aniline moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methoxypyridin-2-yl)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 3-fluoro-4-nitropyridine with 3-methoxyaniline under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methoxypyridin-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-Fluoro-4-(3-methoxypyridin-2-yl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methoxypyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
  • 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
  • 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine

Uniqueness

3-Fluoro-4-(3-methoxypyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-fluoro-4-(3-methoxypyridin-2-yl)aniline

InChI

InChI=1S/C12H11FN2O/c1-16-11-3-2-6-15-12(11)9-5-4-8(14)7-10(9)13/h2-7H,14H2,1H3

InChI Key

PVFTUOQQCAUKMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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